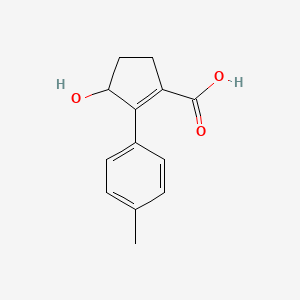![molecular formula C8H20ClN5 B13056232 N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its stability and reactivity, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride typically involves multiple steps. One common method includes the reaction of isopropylamine with a suitable carbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Industrial methods also focus on cost-effectiveness and scalability, making the process suitable for commercial production.
化学反应分析
Types of Reactions
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
- N-(Propan-2-yl)-2-{[4-(propan-2-yloxy)phenyl]amino}propanamide
- N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
- N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
Uniqueness
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is unique due to its specific structure and reactivity. It exhibits distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications.
属性
分子式 |
C8H20ClN5 |
|---|---|
分子量 |
221.73 g/mol |
IUPAC 名称 |
1-carbamimidoyl-1,2-di(propan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)12-8(11)13(6(3)4)7(9)10;/h5-6H,1-4H3,(H3,9,10)(H2,11,12);1H |
InChI 键 |
JCXVOGJIMJIDKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N=C(N)N(C(C)C)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl](/img/structure/B13056150.png)
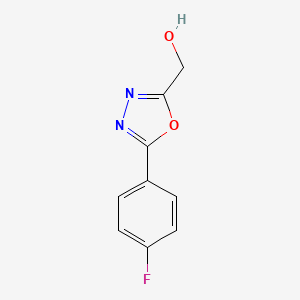
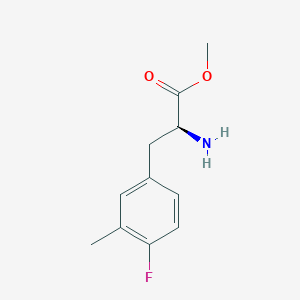
![ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate](/img/structure/B13056163.png)

![2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
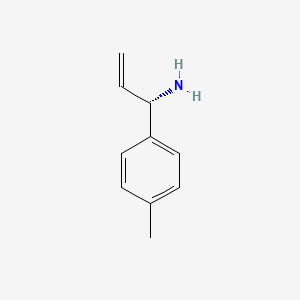
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
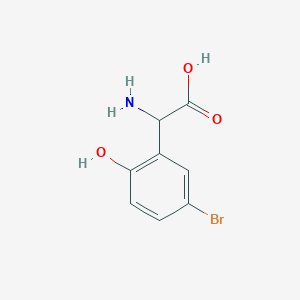
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
![Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13056213.png)

